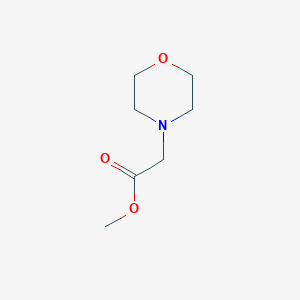
Methyl Morpholinoacetate
Cat. No. B015583
Key on ui cas rn:
35855-10-8
M. Wt: 159.18 g/mol
InChI Key: LTMOFXOWXXOMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096543B2
Procedure details


In a 25 mL, 3-neck round-bottom flask, methyl 2-morpholinoacetate (0.25 g, 1.0 eq.) was dissolved in ethanol (5 mL) at RT. Hydrazine hydrate (0.087 g, 1.1 eq.) was introduced dropwise at RT and the reaction mixture was refluxed at 95° C. for 20 h. The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg) to afford the crude 2-morpholinoacetohydrazide (0.23 g) which was used without further purification in the following step.



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]C)=O)[CH2:3][CH2:2]1.O.[NH2:13][NH2:14]>C(O)C>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([NH:13][NH2:14])=[O:10])[CH2:3][CH2:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.087 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)CC(=O)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.23 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
